Cas no 81290-20-2 (trimethyl(trifluoromethyl)silane)
trimethyl(trifluoromethyl)silane Chemical and Physical Properties
Names and Identifiers
-
- (Trifluoromethyl)trimethylsilane
- RUPPERT'S REAGENT
- TFMTMS
- TMS-CF3
- TRIMETHYL(TRIFLUOROMETHYL)SILANE
- (TRIMETHYLSILYL)TRIFLUOROMETHANE
- TTMS
- (Trifluoromethyl)-trimethylsilan
- (Trifluoromethyl)trimethylsilane [Trifluoromethylating Reagent]
- (Trfluoromethyl)trimethylsilane
- Trifluoromethyltrimethylsilane
- Trimethylsilyl(trifluoromethane)
- (TrifluoroMethyl)triMethylsilane, 0.5M soln. in THF
- Ruppert′s reagent
- Ruppert-Prakash reagent
- Reagents, Ruppert's
- Trifluoro(trimethylsilyl)methane
- Trimethylsilyltrifluoromethane
- Silane, trimethyl(trifluoromethyl)-
- trimethyl-trifluoromethyl-silane
- trimethyltrifluoromethylsilane
- Trifluoromethyl(trimethyl)silane
- MWKJTNBSKNUMFN-UHFFFAOYSA-N
- A009786QPJ
- (Trifluoromethyl)trimethylsilane;TMS-CF3
- (Trifluoromethyl)trimethylsilane, 99%
- (Trifluoromethyl)trimethylsilane, 0.5M solution in THF
- Trifluoro(trimethylsilyl
- trifluoromethyl trimethyl silane
- F0001-2096
- CF3TMS
- (Trifluoromethyl)trimethylsilane, 0.5M in THF
- (trifluoromethyl)-trimethyl silane
- trifluoromethyltrimethyl silane
- trifluoromethyl trimethylsilane
- trifluoro methyltrimethylsilane
- trifluoromethyl(trimethyl)-silane
- trimethyl (trifluoromethyl) silane
- CS-0008418
- trimethylsilyl trifluoromethane
- AS-48932
- trifluoromethyl-trimethylsilane
- Trimethyl(trifluoromethyl)silane, 99%
- (trifluoromethyl)-trimethylsilane
- UNII-A009786QPJ
- Trimethyl-(trifluoromethyl)silane
- Q651896
- (trifluoromethyl)trimethyl silane
- trimethyl(trifluoromethyl) silane
- (trifluromethyl)trimethylsilane
- (Trifluoromethyl)Trimethylsilane 0.5M Soln. In Thf
- Trifluoromethyltrimethylsilane [MI]
- FD2097
- BCP14634
- HY-Y0147
- SCHEMBL5253
- AKOS000121141
- T1570
- Me3SiCF3
- AB03965
- BP-31162
- trimethyl (trifluoromethyl)silane
- CF3-TMS
- DTXSID20338998
- AMY6851
- trifluoromethytrimethyl silane
- trifluoromethyl-trimethyl silane
- trimethylsilyl-trifluoromethane
- J-502572
- Trimethyl(trifluoromethyl)silane #
- (Trifluoromethyl)trimethylsilane, 0.5M in tetrahydrofuran
- TMSCF3
- MFCD00145454
- trimethylsilyltrifluoro-methane
- trimethyl(trifluoro-methyl)silane
- FT-0605358
- EN300-25971
- trifluoromethyltrimetylsilane
- Trimethyl(trifluoromethyl)silane, purum, >=98.0% (GC)
- trimethyl(trifluormethyl)-silane
- 81290-20-2
- trifluorotrimethylsilylmethane
- (Trifluoromethyl) trimethylsilane
- C4H9F3Si
- TMSCF(3)
- trifluoromethyltrimethyl-silane
- CF3SiMe3
- Trimethyl(trifluoromethyl)silane (ACI)
- (Trifluoromethyl)trimethylsilane,98%
- DB-050532
- trimethyl(trifluoromethyl)silane
-
- MDL: MFCD00145454
- Inchi: 1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3
- InChI Key: MWKJTNBSKNUMFN-UHFFFAOYSA-N
- SMILES: FC([Si](C)(C)C)(F)F
- BRN: 4241868
Computed Properties
- Exact Mass: 142.04300
- Monoisotopic Mass: 142.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: liquid
- Density: 0.91 g/mL at 20 °C
- Boiling Point: 55°C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Refractive Index: n20/D 1.386
- Solubility: Soluble in alcohol, THF, ether, dichloromethane, aromatic and aliphatic hydrocarbons. Soluble in water(with white smokes).
- Water Partition Coefficient: Soluble in alcohol, THF, ether, dichloromethane, aromatic and aliphatic hydrocarbons. Soluble in water(with white smokes).
- PSA: 0.00000
- LogP: 2.84600
- Merck: 9683
- Vapor Pressure: 10.98 psi ( 55 °C)
2.8 psi ( 20 °C) - Sensitiveness: Moisture Sensitive
- Color/Form: 2 M in THF
- Solubility: Soluble in most organic solvents
trimethyl(trifluoromethyl)silane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-14-19-36/37-40
- Safety Instruction: S16-S33-S39-S26-S36-S29
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- TSCA:No
- Storage Condition:2-8°C
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R19; R36/37
trimethyl(trifluoromethyl)silane Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
trimethyl(trifluoromethyl)silane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007685-10g |
Trifluoromethyltrimethylsilane |
81290-20-2 | 99% | 10g |
£18.00 | 2022-02-28 | |
| Fluorochem | 007685-25g |
Trifluoromethyltrimethylsilane |
81290-20-2 | 99% | 25g |
£28.00 | 2022-02-28 | |
| Fluorochem | 007685-100g |
Trifluoromethyltrimethylsilane |
81290-20-2 | 99% | 100g |
£79.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299032-5g |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 98% | 5g |
¥65.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299032-1g |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 98% | 1g |
¥41.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299032-100g |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 98% | 100g |
¥617.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T299032-25g |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 98% | 25g |
¥175.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106645-100ml |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 0.5 M in THF | 100ml |
¥1411.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106645-25ml |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 0.5 M in THF | 25ml |
¥679.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106645-5ml |
trimethyl(trifluoromethyl)silane |
81290-20-2 | 0.5 M in THF | 5ml |
¥175.90 | 2023-09-01 |
trimethyl(trifluoromethyl)silane Production Method
Production Method 1
1.2 Solvents: Dimethylformamide ; 2 h, 0 °C → rt
Production Method 2
1.2 Solvents: Dimethylformamide ; 30 min, 0 °C; 1.5 h, rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
1.2 98 min, -85 °C; 5 h, -85 °C; -85 °C → rt; 2 h, rt
Production Method 17
1.2 Solvents: Dimethylformamide ; 4 h, rt
Production Method 18
trimethyl(trifluoromethyl)silane Raw materials
- Trifluoroiodomethane
- Chlorotrimethylsilane
- Bis(trimethylsilyl) Sulfide
- Phenyl trifluoromethyl sulfoxide
- Phenyl trifluoromethyl sulfide
- Stannane,tributyl(trifluoromethyl)-
- Silane, trichloro(trifluoromethyl)-
- Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16)-, (OC-6-11)-
- 1,3-Di(trifluoromethyl)benzene
- Heptamethyltrisiloxane
- trifluoromethanesulfonylbenzene
trimethyl(trifluoromethyl)silane Preparation Products
trimethyl(trifluoromethyl)silane Suppliers
trimethyl(trifluoromethyl)silane Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on trimethyl(trifluoromethyl)silane
Introduction to Trimethyl(trifluoromethyl)silane (CAS No. 81290-20-2)
Trimethyl(trifluoromethyl)silane, with the chemical formula (CH₃)₃SiCF₃, is a versatile organosilicon compound that has garnered significant attention in the field of synthetic chemistry and material science. This compound, identified by its unique CAS number 81290-20-2, is widely recognized for its applications in cross-coupling reactions, surface modification, and as a precursor in the synthesis of advanced materials. Its molecular structure, featuring a trifluoromethyl group attached to a silicon atom, imparts distinct reactivity and stability, making it a valuable reagent in both academic research and industrial processes.
The trimethyl(trifluoromethyl)silane molecule exhibits a high degree of symmetry due to its three methyl groups and one trifluoromethyl group bonded to the central silicon atom. This symmetry contributes to its favorable electronic properties, which are exploited in various chemical transformations. One of the most notable features of this compound is its ability to participate in nucleophilic substitution reactions, where it can act as a source of the trifluoromethyl group. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly enhance the bioactivity and metabolic stability of molecules.
In recent years, there has been a surge in research focused on the applications of trimethyl(trifluoromethyl)silane in polymer chemistry. The compound's ability to undergo facile hydrolysis and subsequent condensation reactions makes it an excellent candidate for modifying polymer surfaces. For instance, researchers have demonstrated that treating polymer films with trimethyl(trifluoromethyl)silane can lead to the formation of fluorinated siloxane layers, which exhibit improved hydrophobicity and thermal stability. These properties are highly desirable in applications such as coatings for electronics, medical devices, and automotive components.
Another area where trimethyl(trifluoromethyl)silane has shown promise is in the field of catalysis. The trifluoromethyl group is known to influence the electronic environment of adjacent atoms, which can be leveraged to design more efficient catalysts. Recent studies have explored the use of trimethyl(trifluoromethyl)silane as a ligand or co-catalyst in transition metal-catalyzed reactions. For example, palladium complexes incorporating this silane have been found to enhance the efficiency of cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are crucial for constructing complex organic molecules and have wide-ranging applications in drug discovery and material synthesis.
The reactivity of trimethyl(trifluoromethyl)silane also makes it a valuable tool in organic synthesis for introducing fluorine atoms into target molecules. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, making them more effective as pharmaceuticals. Researchers have utilized trimethyl(trifluoromethyl)silane in the synthesis of fluorinated heterocycles, which are key scaffolds in many biologically active compounds. The ability to selectively introduce fluorine atoms at specific positions within these heterocycles has been achieved through careful optimization of reaction conditions.
From an industrial perspective, the production and handling of trimethyl(trifluoromethyl)silane require stringent safety measures due to its reactivity with moisture and strong bases. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. Manufacturers now employ specialized reactors and purification techniques to ensure high yields and purity levels. These improvements have made trimethyl(trifluoromethyl)silane more accessible for large-scale applications, particularly in industries that require high-purity reagents.
The environmental impact of using trimethyl(trifluoromethyl)silane has also been a focus of recent research. While silicon-based compounds are generally considered environmentally benign due to their biodegradability, the presence of fluorine atoms necessitates careful consideration during disposal processes. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Additionally, researchers are exploring ways to recover and reuse byproducts generated during its production and application.
In conclusion,Trimethyl(trifluoromethylsilane (CAS No. 81290-20-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure enables diverse applications ranging from polymer modification to catalysis and pharmaceutical synthesis. As research continues to uncover new uses for this compound,trimethyldrifluormethyisilan, its importance is likely to grow further, driving innovation in both academic laboratories and industrial settings.
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